molecular formula C18H15N3O5S2 B2944735 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide CAS No. 1171724-22-3

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2944735
CAS No.: 1171724-22-3
M. Wt: 417.45
InChI Key: USIPXSBSKLGSMK-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzodioxolyl group at the 4-carboxamide position and a 4-methanesulfonylphenylamino moiety at the 2-position.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-28(23,24)13-5-2-11(3-6-13)20-18-21-14(9-27-18)17(22)19-12-4-7-15-16(8-12)26-10-25-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPXSBSKLGSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole and thiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares structural motifs with several analogues, including:

N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD): Features an indole-carboxamide scaffold but lacks the thiazole ring and methanesulfonyl group.

Compound 10 (): N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-isoindol-2-yl)butanamido]benzamide. Shares the benzodioxolyl group but replaces the thiazole with a benzamide-isoindole hybrid.

Compound 35 () : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide. Retains the thiazole and benzodioxolyl groups but substitutes methanesulfonyl with trifluoromethoxy, enhancing metabolic stability .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition: The methanesulfonyl group in the target compound may mimic sulfonamide-containing inhibitors (e.g., compound 108 in ), which target 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 (mPGES-1).
  • Antiparasitic Activity : Structural similarity to ICD () implies possible activity against parasitic proteases, though empirical data for the target compound is lacking .
  • SAR Trends: Substitution at the thiazole 2-position (e.g., methanesulfonylphenylamino vs. trifluoromethoxy in compound 35) modulates electron density, affecting receptor binding . Benzodioxolyl groups improve pharmacokinetic properties, as seen in compound 35’s enhanced stability .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazole ring that is known for its significant biological activities. Its structure can be summarized as follows:

  • Molecular Formula : C15H14N2O4S
  • Molecular Weight : 306.35 g/mol
  • CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's thiazole moiety is associated with various antimicrobial effects against bacteria and fungi. For instance, similar thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 62.5 µg/ml against specific strains .

2. Anticancer Properties

The thiazole scaffold has been widely studied for its anticancer potential. Compounds containing this structure have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structural features have been reported to inhibit the proliferation of cancer cells in vitro .

3. Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, including those related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors or signaling pathways that mediate cellular responses to stress or damage.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity across various bacterial strains.
Showed significant anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation.
Reported anti-inflammatory effects through the inhibition of COX enzymes and reduction of cytokine levels.

Q & A

Q. What are the key considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Use chloroacetyl chloride with a thiazole-amine intermediate in dioxane/triethylamine, followed by precipitation and recrystallization .
  • Functional group protection : The benzodioxolyl group may require protection during sulfonamide introduction to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol-DMF mixtures) are critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methanesulfonyl and benzodioxolyl groups) via characteristic shifts (e.g., ~3.3 ppm for CH₃SO₂) .
  • FTIR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~460–470) .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial activity : Use agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiazole derivatives' known activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-2) due to the sulfonamide-thiazole pharmacophore .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME to assess solubility, permeability (e.g., Caco-2 cell models), and cytochrome P450 interactions .
  • Docking studies : Target-specific proteins (e.g., EGFR kinase) using AutoDock Vina to refine substituent positioning for enhanced binding affinity .
  • QSAR analysis : Correlate substituent electronic effects (e.g., methanesulfonyl’s electron-withdrawing nature) with bioactivity trends .

Q. What strategies resolve crystallographic data discrepancies during structure determination?

  • Methodological Answer :
  • Data refinement : Use SHELXL for high-resolution data to address anisotropic displacement or twinning issues .
  • Validation tools : Check for overfitting using R-free values and validate hydrogen bonding/geometry with PLATON .
  • Software integration : Combine WinGX (for data merging) and Olex2 (for visualization) to reconcile electron density maps .

Q. How should researchers address contradictory bioactivity results across different assays?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Mechanistic studies : Use Western blotting (e.g., apoptosis markers like caspase-3) or flow cytometry (cell cycle arrest) to confirm activity pathways .
  • Solubility adjustments : Improve bioavailability via co-solvents (e.g., PEG-400) or prodrug derivatization (e.g., esterification of the carboxamide) .

Q. What synthetic routes improve yield for large-scale academic studies?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction times for condensation steps (e.g., 30 minutes at 100°C vs. 3 hours reflux) .
  • Catalytic optimization : Employ Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Green chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) for safer amide bond formation .

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